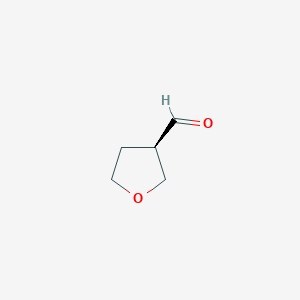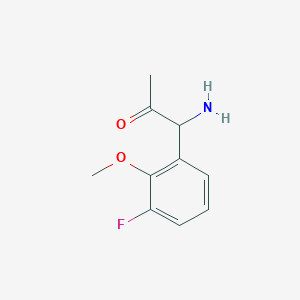
(R)-2-(2,5-Dimethylphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2,5-Dimethylphenyl)piperidine is a chiral compound belonging to the class of piperidines Piperidines are a group of organic compounds characterized by a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Dimethylphenyl)piperidine typically involves the reaction of 2,5-dimethylphenyl derivatives with piperidine under specific conditions. One common method is the reductive amination of 2,5-dimethylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,5-Dimethylphenyl)piperidine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions would be optimized for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2,5-Dimethylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: N-oxides of ®-2-(2,5-Dimethylphenyl)piperidine.
Reduction: Secondary amines derived from the reduction of the piperidine ring.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(2,5-Dimethylphenyl)piperidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
The compound may be studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine
In medicinal chemistry, ®-2-(2,5-Dimethylphenyl)piperidine could be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry
Industrially, the compound might be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(2,5-Dimethylphenyl)piperidine would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,5-Dimethylphenyl)piperidine: The non-chiral version of the compound.
2-(2,5-Dimethylphenyl)pyrrolidine: A similar compound with a five-membered ring.
2-(2,5-Dimethylphenyl)morpholine: A related compound with an oxygen atom in the ring.
Uniqueness
®-2-(2,5-Dimethylphenyl)piperidine is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it is used to synthesize. This can be crucial in applications requiring enantioselectivity, such as in drug development.
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
(2R)-2-(2,5-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3/t13-/m1/s1 |
InChI-Schlüssel |
OYLNLSGRIMNJLO-CYBMUJFWSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)[C@H]2CCCCN2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hcl](/img/structure/B13043560.png)
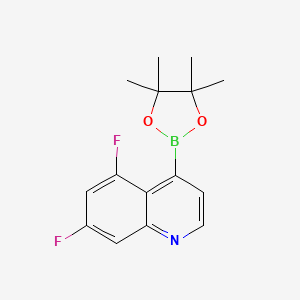



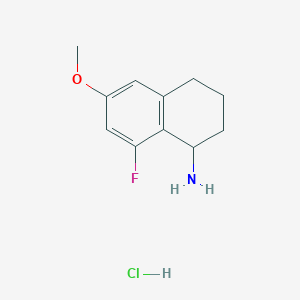

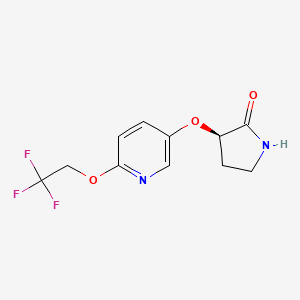
![Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13043587.png)
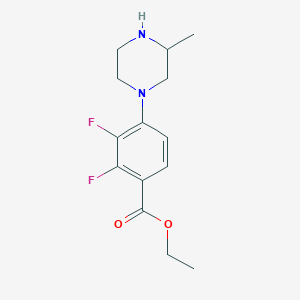
![Ethyl thieno[2,3-D]thiazole-2-carboxylate](/img/structure/B13043591.png)

